

Application Notes: Solid-Phase Synthesis Utilizing 2-(2-Morpholin-4-ylethoxy)aniline

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Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054

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Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid assembly of large compound libraries for high-throughput screening. The strategic selection of building blocks is crucial for introducing chemical diversity and desirable physicochemical properties into these libraries. **2-(2-Morpholin-4-ylethoxy)aniline** is a valuable bifunctional building block. The primary aniline group serves as a reactive handle for solid-phase immobilization and subsequent chemical transformations, while the morpholinoethoxy moiety can enhance aqueous solubility and introduce a key hydrogen bond acceptor, potentially improving the pharmacokinetic profile of the final compounds.

This document provides a detailed protocol for the utilization of **2-(2-Morpholin-4-ylethoxy)aniline** in the solid-phase synthesis of a diverse library of N-aryl-quinazolin-4-ones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Application: Synthesis of a Diverse N-Aryl-Quinazolin-4-one Library

This protocol outlines a three-component solid-phase synthesis approach to generate a library of N-aryl-quinazolin-4-ones. The synthesis commences with the immobilization of an amino acid on a solid support, followed by reaction with an isatoic anhydride and subsequent

introduction of **2-(2-Morpholin-4-ylethoxy)aniline**. This strategy allows for diversity at three positions of the quinazolinone core.

Experimental Protocols

Materials and Reagents

- **2-(2-Morpholin-4-ylethoxy)aniline**
- Wang Resin (or other suitable carboxyl-functionalized resin)
- Fmoc-protected amino acids
- Isatoic anhydrides (various substitutions)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water

Protocol 1: Loading of the First Building Block (Amino Acid) onto Wang Resin

- Swell 1 g of Wang resin in 10 mL of DCM for 30 minutes in a solid-phase synthesis vessel.
- Drain the DCM and wash the resin three times with 10 mL of DMF.
- In a separate vial, dissolve 3 equivalents of the desired Fmoc-protected amino acid and 3 equivalents of PyBOP in DMF.

- Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.
- Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
- Dry the resin under vacuum.

Protocol 2: Fmoc-Deprotection

- Swell the resin-bound amino acid in DMF for 20 minutes.
- Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 3: Acylation with Isatoic Anhydride

- To the deprotected resin-bound amine, add a solution of 3 equivalents of the desired isatoic anhydride in 10 mL of DMF.
- Shake the reaction mixture at 60°C for 6 hours.
- Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Cyclization and Introduction of **2-(2-Morpholin-4-ylethoxy)aniline**

- To the acylated resin, add a solution of 5 equivalents of **2-(2-Morpholin-4-ylethoxy)aniline** and 5 equivalents of PyBOP in 10 mL of DMF.
- Add 10 equivalents of DIPEA and shake the mixture at 80°C for 12 hours. This step facilitates the intramolecular cyclization to form the quinazolinone ring and concomitant N-arylation.

- Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
- Dry the resin under vacuum.

Protocol 5: Cleavage and Isolation of the Final Product

- Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water (10 mL) for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Concentrate the filtrate under reduced pressure.
- Precipitate the crude product by adding cold diethyl ether.
- Centrifuge to collect the solid, wash with cold ether, and dry under vacuum.
- Purify the crude product by preparative HPLC to obtain the final N-aryl-quinazolin-4-one.

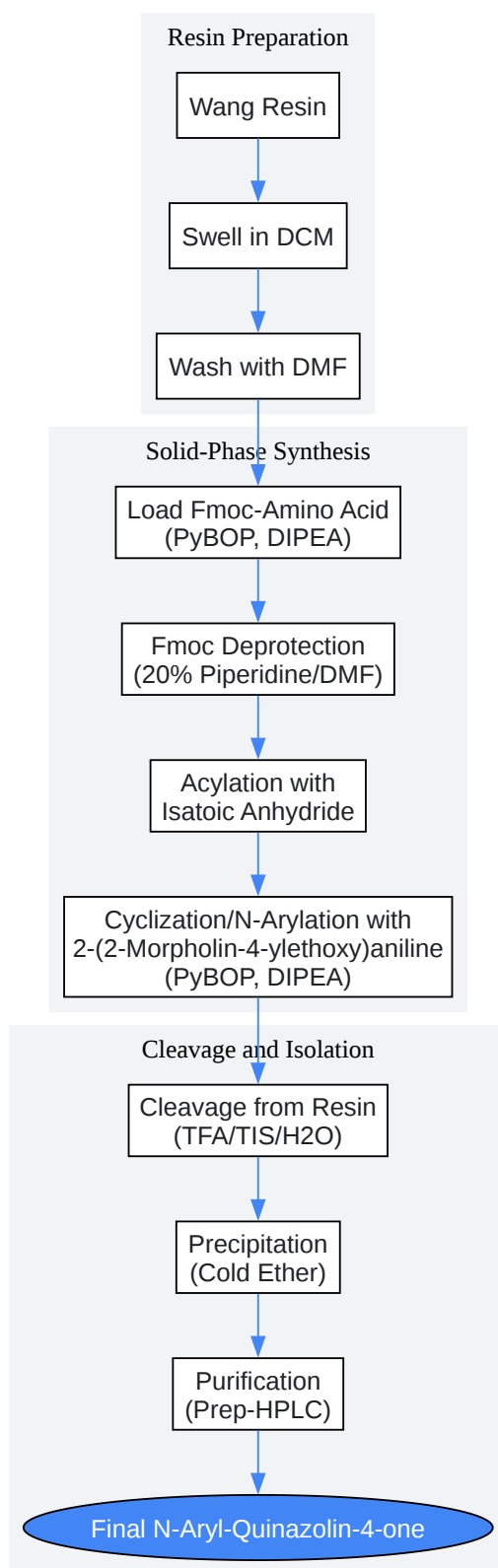
Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a representative N-aryl-quinazolin-4-one using **2-(2-Morpholin-4-ylethoxy)aniline**.

Parameter	Value
Resin Loading	0.5 - 1.0 mmol/g
Reagent Equivalents	3-5 eq.
Coupling Time (Amino Acid)	4 hours
Acylation Time (Isatoic Anhydride)	6 hours
Cyclization/Arylation Time	12 hours
Cleavage Time	2 hours
Typical Crude Purity	75-85% (by LC-MS)
Typical Final Yield	40-60% (after purification)

Visualizations

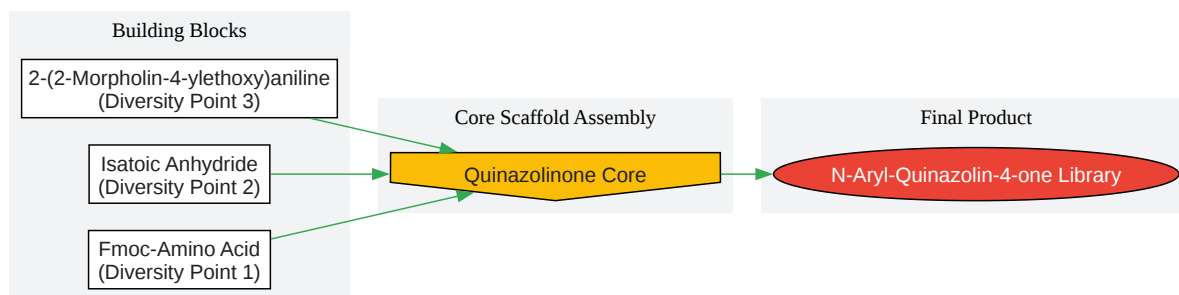
Diagram 1: Experimental Workflow



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Caption: Workflow for the solid-phase synthesis of N-aryl-quinazolin-4-ones.

Diagram 2: Logical Relationship of Synthesis Components



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Caption: Component relationship in the combinatorial synthesis of the quinazolinone library.

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